molecular formula C16H17NO3S B12341179 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B12341179
M. Wt: 303.4 g/mol
InChI Key: GJHWGJISKCSQSS-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-ol

InChI

InChI=1S/C16H17NO3S/c1-12-4-7-15(8-5-12)21(19,20)17-10-2-3-13-11-14(18)6-9-16(13)17/h4-9,11,18H,2-3,10H2,1H3

InChI Key

GJHWGJISKCSQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)O

Origin of Product

United States

Significance of the Tetrahydroquinoline Scaffold in Chemical and Biological Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a core structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. researchgate.netnih.gov

Tetrahydroquinoline-based compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antifungal activities. nih.govnih.govresearchgate.net For instance, derivatives of the THQ scaffold have been investigated for their potential in developing new anticancer agents by inducing apoptosis, inhibiting cell proliferation, and disrupting key cellular signaling pathways. researchgate.netnih.govbenthamdirect.comeurekaselect.com Prominent examples of drugs containing the tetrahydroquinoline structure include the antiarrhythmic agent nicainoprol (B1678734) and the schistosomicide oxamniquine. nih.govwikipedia.org The widespread occurrence of this scaffold in bioactive molecules underscores its importance as a foundational structure for the design and development of new therapeutic agents. nih.goveurekaselect.com

Strategic Utility of N Tosyl Protecting Groups in Tetrahydroquinoline Chemistry

In the multi-step synthesis of complex molecules, protecting groups are essential tools for temporarily masking a reactive functional group to ensure chemoselectivity in subsequent reactions. wikipedia.org The tosyl (Ts) group, a p-toluenesulfonyl group, is a widely used and effective protecting group for amines, including the secondary amine present in the tetrahydroquinoline scaffold. wikipedia.orgebi.ac.uk When attached to the nitrogen atom of a tetrahydroquinoline, it forms a stable sulfonamide that is resistant to a variety of reaction conditions. wikipedia.org This stability allows for chemical modifications at other parts of the molecule without affecting the nitrogen. The tosyl group can be subsequently removed under specific, often harsh, conditions such as treatment with strong acids or potent reducing agents. wikipedia.org

The utility of the N-tosyl group in tetrahydroquinoline chemistry extends beyond simple protection. As an electron-withdrawing group, it significantly influences the electronic properties of the heterocyclic system. This electronic modulation alters the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the scaffold. researchgate.net For instance, in nitration reactions, the presence of the N-tosyl group can direct incoming electrophiles to specific positions (such as the 6-position), a level of control that is difficult to achieve with an unprotected or N-protonated tetrahydroquinoline. researchgate.net This directing effect is a crucial strategic element for the regioselective synthesis of specifically substituted tetrahydroquinoline derivatives.

Position of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Ol Within the Context of Functionalized Tetrahydroquinolines

Approaches to N-Tosyl Tetrahydroquinoline Core Synthesis

The construction of the N-tosyl tetrahydroquinoline core is a foundational step in the synthesis of the target molecule. Various methods have been developed, ranging from direct modification of existing heterocycles to the de novo construction of the ring system.

Direct N-Tosylation of Tetrahydroquinolines

The most straightforward approach to synthesizing N-tosylated tetrahydroquinolines involves the direct tosylation of a pre-existing tetrahydroquinoline ring. This method is predicated on the availability of the corresponding secondary amine precursor. The reaction typically involves treating 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline has been reported where the tosylation is achieved by reacting 1,2,3,4-tetrahydroquinoline with tosyl chloride. researchgate.net The reaction is typically performed in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for N-Tosylation:

Common bases and solvents used in this transformation are presented in the table below.

BaseSolventTypical Conditions
PyridinePyridine (as solvent)Room temperature to gentle heating
Triethylamine (Et3N)Dichloromethane (CH2Cl2)0 °C to room temperature
Sodium hydroxide (B78521) (NaOH)Water/Dichloromethane (Schotten-Baumann conditions)Room temperature

This direct approach is often high-yielding and benefits from the commercial availability of various substituted tetrahydroquinolines. However, its utility is dependent on the accessibility of the specific tetrahydroquinoline starting material.

Palladium-Catalyzed Cyclocondensation Strategies for N-Tosyl Tetrahydroquinolines

Palladium-catalyzed reactions have emerged as powerful tools for constructing heterocyclic scaffolds, including the N-tosyl tetrahydroquinoline core. These methods often involve the intramolecular cyclization of appropriately designed acyclic precursors, offering flexibility in introducing substituents.

One notable strategy is the Pd(II)-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes. acs.orgacs.org This process can generate chiral 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.orgacs.org The reaction proceeds through a cascade involving hydropalladation followed by either a 1,4-addition or a β-heteroatom elimination. acs.orgacs.org

Another approach involves the palladium-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids. nih.govacs.org This annulation reaction produces 3,4-cis-1,2,3,4-tetrahydroquinoline derivatives in high yields with excellent control over both diastereoselectivity and enantioselectivity. nih.govacs.org The use of a cationic palladium complex is reported to be essential for this transformation. acs.org

The table below summarizes key features of some palladium-catalyzed methods.

Reaction TypePrecursorsKey Catalyst/LigandOutcome
Reductive Asymmetric CyclizationN-tosyl-tethered 1,7-enynesPd(CH₃CN)₄(BF₄)₂ / Chiral Ligands (e.g., (R)-SEGPHOS)Chiral 1,2,3,4-tetrahydroquinolines acs.orgacs.org
Cyclization with Arylboronic AcidsN-tosyl-aniline tethered allenyl aldehydesCationic Palladium Complex3,4-cis-1,2,3,4-tetrahydroquinoline derivatives nih.govacs.org
Cyclization of N-Tosylhydrazonesortho-Bromophenethyl tosylamides and aryl N-tosylhydrazonesPalladium catalyst1-Aryl-THIQs (Tetrahydroisoquinolines, a related structure) bohrium.comresearchgate.net

These palladium-catalyzed methods provide access to complex and stereochemically defined N-tosyl tetrahydroquinolines that may be difficult to obtain through other routes. The ability to control stereochemistry is a significant advantage, particularly in the synthesis of chiral molecules. nih.gov

Cyclization Reactions Involving N-Tosyl Anilines

The intramolecular cyclization of N-tosyl anilines bearing a suitable side chain is a versatile strategy for constructing the tetrahydroquinoline ring system. These reactions typically proceed via the formation of a new carbon-carbon or carbon-nitrogen bond to close the six-membered ring.

For instance, the intramolecular cyclization of N-tosyl-N-propargyl anilines, catalyzed by Pd(OAc)₂ in the presence of CuBr₂ and LiBr, yields 3-bromo-1,2-dihydroquinolines, which can be subsequently reduced to the corresponding tetrahydroquinolines. researchgate.net Another powerful method is the cationic Pd(II)-catalyzed intramolecular alkyne-carbonyl reductive coupling of N-tosyl-aniline tethered alkynyl ketones, which can lead to either 1,2-dihydro- or 1,2,3,4-tetrahydroquinoline derivatives. rsc.org

Furthermore, [4+2] cycloaddition reactions using N-tosyl 1-azadienes derived from cinnamaldehyde (B126680) or chalcone (B49325) substrates with benzyne (B1209423) can produce aryl-substituted 1,4-dihydroquinolines. researchgate.net These intermediates can then be converted to N-tosylated tetrahydroquinolines upon reduction. researchgate.net Research has also explored the cyclization of aniline (B41778) N-oxides with alkenes to synthesize substituted tetrahydroquinolines. udel.edu

Functionalization Strategies for the 6-Hydroxyl Moiety on Tosylated Tetrahydroquinolines

Once the N-tosyl tetrahydroquinoline core is established, the next critical step is the introduction of the hydroxyl group at the C-6 position of the aromatic ring. This requires regioselective functionalization, which can be achieved through various synthetic strategies.

Oxidative Methods for Hydroxylation on the Aromatic Ring of Tosylated Tetrahydroquinolines

Direct C-H hydroxylation of aromatic rings is a challenging but highly desirable transformation. For N-tosyl tetrahydroquinolines, this would involve the selective oxidation of the C-H bond at the 6-position. While direct hydroxylation of the specific 1-tosyl-1,2,3,4-tetrahydroquinoline at the 6-position is not extensively detailed, general methods for arene hydroxylation can be considered.

Transition-metal catalysis is often employed for such transformations. For example, a Ru(II)-catalyzed C-8 hydroxylation of 1,2,3,4-tetrahydroquinolines has been developed, highlighting the potential for metal-catalyzed C-H activation on this ring system. researchgate.net Although this example targets the C-8 position, modification of directing groups or reaction conditions could potentially alter the regioselectivity. The oxidation of tetrahydroquinolines is also studied in the context of their antioxidant properties, where they act as inhibitors of radical chain oxidation. researcher.liferesearchgate.netdntb.gov.ua This reactivity towards radicals suggests that radical-based hydroxylation methods could be a potential, albeit likely unselective, route.

Visible-light-driven methods using a catalytic electron donor-acceptor (EDA) complex have been used for the annulation of anilines, indicating that photochemical conditions can activate these systems for further reactions. semanticscholar.org

Regioselective Functionalization of Tetrahydroquinoline Ring Systems

Achieving regioselectivity in the functionalization of the tetrahydroquinoline ring is paramount for the synthesis of a specific isomer like the 6-hydroxy derivative. The electronic properties of the N-tosyl group and the existing ring system guide the position of incoming electrophiles or other reactive species.

The development of methods for the regioselective direct C-H functionalization of quinoline (B57606) derivatives is an active area of research. mdpi.com Transition metal-catalyzed C-H activation often relies on directing groups to achieve site-selectivity. mdpi.com In the case of 1-tosyl-1,2,3,4-tetrahydroquinoline, the tosyl group and the fused aliphatic ring influence the electron density of the aromatic ring. The nitrogen atom's lone pair, once delocalized into the aromatic ring in aniline, is now engaged with the strongly electron-withdrawing tosyl group. This deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the para position (C-6) and to a lesser extent, the ortho position (C-8) relative to the nitrogen atom.

A general strategy would involve an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by these electronic factors. For instance, electrophilic bromination followed by a nucleophilic substitution (e.g., via a palladium-catalyzed coupling or a Newman-Kwart rearrangement followed by hydrolysis) could install the hydroxyl group. A one-pot tandem approach has been reported for the regiospecific functionalization of 8-methylquinoline (B175542) derivatives at the C-2 position, followed by selective hydrogenation, demonstrating the feasibility of multi-step, single-vessel procedures for modifying this heterocyclic system. tandfonline.com

Chiral Synthesis of Tosylated Tetrahydroquinoline Derivatives

The development of enantioselective and diastereoselective methods is crucial for accessing chiral tetrahydroquinoline derivatives, which are significant scaffolds in medicinal chemistry. Researchers have devised several strategies to control the stereochemistry of these molecules, often employing chiral catalysts or auxiliaries.

One prominent approach involves the use of chiral phosphoric acid as a catalyst. This method facilitates the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. The process occurs through a catalyzed dehydrative cyclization, followed by an asymmetric reduction using a Hantzsch ester. This dual-catalytic function of the chiral phosphoric acid allows for the construction of the desired tetrahydroquinolines with both high yields and excellent enantioselectivities. organic-chemistry.org

Another powerful strategy is the organocatalytic asymmetric synthesis. For instance, (L)-Proline has been effectively used as a catalyst in cascade reactions between dihydroisoquinolines and α,β-unsaturated enones to create stereochemically complex benzoquinolizidine structures, a related class of compounds. armchemfront.com This highlights the potential of inexpensive and readily available organocatalysts to induce chirality with high efficiency. armchemfront.com

Furthermore, highly diastereoselective syntheses have been achieved through [4+2] annulation reactions. In one study, ortho-tosylaminophenyl-substituted para-quinone methides were reacted with cyanoalkenes. nih.gov This method led to the formation of various substituted 1-tosyl-1,4-dihydroquinoline derivatives with excellent diastereomeric ratios (dr >20:1) and in high yields. nih.gov While this produces a dihydroquinoline, it is a direct precursor to the saturated tetrahydroquinoline ring system. The reaction demonstrates the capacity to install multiple stereocenters with high control.

The table below summarizes selected examples of chiral synthesis leading to tosylated tetrahydroquinoline precursors, showcasing the diversity of the reagents and the high stereoselectivity achieved.

Starting MaterialsCatalyst/ReagentProduct TypeKey Findings
2-Aminochalcones, Hantzsch esterChiral Phosphoric Acid2-Substituted TetrahydroquinolinesExcellent yields and enantioselectivities. organic-chemistry.org
ortho-Tosylaminophenyl-substituted para-quinone methides, CyanoalkenesNone (Annulation)4-Substituted-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrilesHigh yields (91-96%) and high diastereoselectivity (>20:1 dr). nih.gov
Dihydroisoquinoline, α,β-unsaturated enones(L)-ProlineStereochemically complex benzoquinolizidine building blocksGood yields and enantioselectivities. armchemfront.com

Multi-Component Reactions for the Construction of Substituted N-Tosyl Tetrahydroquinolines

Multi-component reactions (MCRs), often referred to as domino or cascade reactions, are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular diversity, making them ideal for generating libraries of compounds for drug discovery. nih.gov

The synthesis of the tetrahydroquinoline core has been effectively achieved using domino strategies. One such method involves a reduction-reductive amination sequence starting from 2-nitroarylketones or aldehydes. nih.gov In this process, catalytic reduction of the nitro group, typically using a palladium on carbon (Pd/C) catalyst, leads to an in-situ generated aniline, which then undergoes intramolecular cyclization with the ketone or aldehyde moiety to form a cyclic imine. Subsequent reduction of this imine furnishes the final tetrahydroquinoline product in excellent yields. nih.gov This approach streamlines a multi-step sequence into a single laboratory operation. nih.gov

Another versatile domino approach is the dehydrative [4+2] aza-annulation. Secondary N-arylamides can be activated with trifluoromethanesulfonyl anhydride (B1165640) and reacted with alkenes under mild conditions. This sequence generates 3,4-dihydroquinolines, which are versatile intermediates that can be readily converted to tetrahydroquinolines via reduction with agents like sodium borohydride (B1222165) (NaBH₄).

The table below outlines key aspects of multi-component or domino reactions used in the synthesis of the tetrahydroquinoline scaffold.

Reaction TypeStarting ComponentsKey IntermediatesProduct Class
Reduction-Reductive Amination2-Nitroarylketones/aldehydes, H₂Cyclic ImineTetrahydroquinolines
Dehydrative [4+2] Aza-AnnulationSecondary N-arylamides, Alkenes3,4-DihydroquinolinesTetrahydroquinolines (after reduction)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, the spectrum is a composite of signals from the tetrahydroquinoline core and the p-toluenesulfonyl (tosyl) group.

The key expected signals are:

Tosyl Group: A pair of doublets in the aromatic region (typically ~7.3-7.8 ppm) corresponds to the four protons on the p-substituted benzene (B151609) ring. A singlet for the methyl group (CH₃) appears upfield, usually around 2.4 ppm.

Tetrahydroquinoline Ring (Aromatic): The protons on the substituted benzene ring of the quinoline moiety (H-5, H-7, H-8) will appear as distinct signals in the aromatic region, influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonamide.

Tetrahydroquinoline Ring (Aliphatic): The methylene (B1212753) protons (H-2, H-3, H-4) of the saturated heterocyclic ring typically appear as multiplets between ~1.9 and ~3.8 ppm. For instance, in the parent 1,2,3,4-tetrahydroquinoline, the protons resonate at approximately 1.94 (H-3), 2.76 (H-4), and 3.29 (H-2) ppm. chemicalbook.com

Hydroxyl Group: The phenolic proton (6-OH) signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration.

The integration of these signals confirms the number of protons in each environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings, which helps to piece together the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol (Based on data for 1,2,3,4-tetrahydroquinolin-6-ol chemicalbook.com and general tosyl group values)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-2~3.7-3.9Triplet (t)
H-3~1.9-2.1Multiplet (m)
H-4~2.7-2.9Triplet (t)
H-5~6.6-6.8Doublet (d)
H-7~6.5-6.7Doublet (d)
H-8~7.4-7.6Doublet (d)
6-OHVariableBroad Singlet (br s)
Tosyl-CH₃~2.4Singlet (s)
Tosyl-H (ortho to SO₂)~7.7Doublet (d)
Tosyl-H (meta to SO₂)~7.3Doublet (d)

Carbon-13 NMR (¹³C NMR) maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. The chemical shifts indicate the electronic environment of each carbon (e.g., aliphatic, aromatic, attached to a heteroatom).

For 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, the spectrum would show 16 distinct signals (unless there is accidental overlap):

Tetrahydroquinoline Core: Nine signals corresponding to the carbons of the bicyclic system. The C-6 carbon, attached to the hydroxyl group, would be significantly shifted downfield.

Tosyl Group: Seven signals, including four for the aromatic ring carbons (two of which are non-equivalent due to substitution), one for the methyl carbon, and two quaternary carbons.

The known ¹³C NMR spectrum of 1,2,3,4-tetrahydroquinoline provides a baseline for the assignment of the core structure. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol (Based on data for 1,2,3,4-tetrahydroquinoline chemicalbook.com and related tosylated compounds nih.gov)

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~45-48
C-3~25-28
C-4~21-24
C-4a~128-131
C-5~115-118
C-6~150-153
C-7~116-119
C-8~130-133
C-8a~135-138
Tosyl-CH₃~21
Tosyl-Aromatic CH~127-130
Tosyl-Quaternary (C-S)~135-138
Tosyl-Quaternary (C-CH₃)~143-146

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the precise connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It allows for the definitive assignment of which proton is attached to which carbon, confirming the C-H bonds within the aliphatic and aromatic parts of the molecule.

Correlations from the tosyl methyl protons to the tosyl aromatic carbons, confirming the methyl-aryl connection.

Correlations from the H-2 protons of the quinoline ring to the C-8a and C-4 carbons, linking the aliphatic and aromatic portions.

Correlations from the aromatic H-5 proton to C-4, C-7, and C-8a, confirming its position relative to the fused ring junction and the hydroxyl group.

These 2D techniques transform the individual data points from 1D spectra into a confirmed, interconnected molecular structure.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol (C₁₆H₁₇NO₃S), the calculated molecular weight is approximately 303.09 g/mol . High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns:

Loss of the Tosyl Group: A very common fragmentation pathway for N-tosylated compounds is the cleavage of the N-S bond, resulting in a fragment corresponding to the tetrahydroquinolin-6-ol cation at [M-155]⁺.

Tosyl Cation: The formation of the p-toluenesulfonyl cation or related fragments, including the tropylium (B1234903) ion at m/z 91, is characteristic of the tosyl group.

Ring Fragmentation: The tetrahydroquinoline ring can undergo further fragmentation, providing additional structural information.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Predicted Fragment Identity
303[M]⁺ (Molecular Ion)
155[C₇H₇SO₂]⁺ (Tosyl group cation)
148[M - C₇H₇SO₂]⁺ (Tetrahydroquinolin-6-ol fragment, loss of tosyl radical)
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present.

The IR spectrum of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol would display several characteristic absorption bands that confirm its key structural features.

Table 4: Characteristic IR Absorption Bands (Based on general functional group frequencies and data for related compounds rsc.orgchemicalbook.com)

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500–3200O-H stretch (broad)Phenolic Hydroxyl (-OH)
3100–3000C-H stretchAromatic C-H
2960–2850C-H stretchAliphatic C-H (CH₂)
1620–1580C=C stretchAromatic Ring
1350–1320S=O asymmetric stretchSulfonamide (SO₂)
1170–1150S=O symmetric stretchSulfonamide (SO₂)
1260–1000C-O stretchPhenolic C-O

The presence of a broad band around 3500-3200 cm⁻¹ (O-H) and the two strong, sharp bands for the sulfonyl group (S=O) would be definitive confirmation of the hydroxyl and tosyl groups, respectively. The absence of an N-H stretching band (typically ~3400 cm⁻¹) confirms the nitrogen is disubstituted.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive data on bond lengths, bond angles, and conformation.

Although a crystal structure for 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol is not publicly available, extensive data exists for the closely related analogue, 1-Tosyl-1,2,3,4-tetrahydroquinoline . nih.govnih.govresearchgate.net This data serves as an excellent model for predicting the core structure.

The crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline reveals several key features:

Conformation: The six-membered heterocyclic ring adopts a half-chair conformation. nih.govnih.gov

Dihedral Angle: The plane of the quinoline's benzene ring and the plane of the tosyl group's benzene ring are not coplanar, forming a significant dihedral angle of 47.74°. nih.govnih.gov

Supramolecular Structure: In the crystal, molecules are linked into chains by weak C-H···O hydrogen bonds involving the sulfonyl oxygens. nih.govresearchgate.net

For 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, the core conformation is expected to be very similar. However, the presence of the 6-hydroxyl group would introduce a powerful hydrogen bond donor. This would dramatically influence the crystal packing, likely leading to the formation of strong intermolecular O-H···O or O-H···N hydrogen bonds, creating different and potentially more robust supramolecular assemblies like sheets or complex networks.

Table 5: Crystallographic Data for the Analogue 1-Tosyl-1,2,3,4-tetrahydroquinoline nih.govresearchgate.net

Parameter Value
Chemical FormulaC₁₆H₁₇NO₂S
Molecular Weight287.37
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2176 (7)
b (Å)8.0468 (6)
c (Å)22.2439 (18)
β (°)98.107 (4)
Volume (ų)1456.2 (2)
Z4

Comparative Structural Analysis with N-Methanesulfonyl and Other N-Sulfonyl Tetrahydroquinolines

The introduction of a sulfonyl group at the nitrogen atom of the tetrahydroquinoline ring system imposes significant conformational constraints and electronic effects that are reflected in their molecular structures. X-ray crystallographic studies of 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) provide invaluable insights into these structural perturbations.

Both 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline adopt a half-chair conformation for the heterocyclic ring. nih.govnih.gov This conformation is a common feature for such six-membered rings, balancing the minimization of torsional and steric strain. In this arrangement, the methylene C9 atom (C4 in standard nomenclature) acts as the flap of the half-chair. nih.gov

A key parameter for comparison is the geometry around the nitrogen atom (N1). The sum of the bond angles around the nitrogen atom provides an indication of its hybridization and degree of pyramidalization. For 1-tosyl-1,2,3,4-tetrahydroquinoline, the bond-angle sum at the nitrogen atom is 350.2°. nih.gov In contrast, for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, this sum is slightly smaller at 347.9°. nih.gov This suggests a slightly more pyramidal character for the nitrogen atom in the N-methanesulfonyl derivative compared to the N-tosyl analogue. This difference can be attributed to the electronic nature of the tosyl versus the methanesulfonyl group. The phenyl ring of the tosyl group can participate in resonance, potentially leading to a more planar geometry around the nitrogen atom.

The orientation of the sulfonyl group relative to the tetrahydroquinoline moiety is another critical aspect. In 1-tosyl-1,2,3,4-tetrahydroquinoline, the dihedral angle between the planes of the quinoline's aromatic ring and the tosyl group's benzene ring is 47.74(10)°. nih.gov This significant twist minimizes steric hindrance between the two aromatic systems.

The crystal packing of these molecules is stabilized by intermolecular interactions. In the case of 1-tosyl-1,2,3,4-tetrahydroquinoline, molecules are linked by C—H⋯O hydrogen bonds, forming chains along the researchgate.net crystallographic axis. nih.gov Similarly, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline forms inversion dimers through pairs of C—H⋯O hydrogen bonds, creating R22(8) ring motifs. nih.gov

The presence of a hydroxyl group at the 6-position in 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol would be expected to introduce additional intermolecular hydrogen bonding possibilities, likely influencing the crystal packing arrangement. The hydroxyl group could act as both a hydrogen bond donor and acceptor, potentially leading to more complex hydrogen-bonding networks compared to the non-hydroxylated analogues.

Interactive Data Tables

To facilitate a clearer comparison, the crystallographic data for 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline are summarized in the interactive tables below.

Table 1: Crystal Data and Structure Refinement for N-Sulfonyl Tetrahydroquinolines

Parameter1-Tosyl-1,2,3,4-tetrahydroquinoline nih.gov1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline nih.gov
Formula C₁₆H₁₇NO₂SC₁₀H₁₃NO₂S
Formula Weight 287.37211.27
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 8.2176 (7)5.5865 (2)
b (Å) 8.0468 (6)9.2195 (4)
c (Å) 22.2439 (18)10.1924 (4)
α (°) ** 9085.798 (2)
β (°) 98.107 (4)84.686 (2)
γ (°) 9077.166 (2)
Volume (ų) **1456.2 (2)508.89 (4)
Z 42
Temperature (K) 94294

Table 2: Selected Bond Angle and Dihedral Angle Data

Parameter1-Tosyl-1,2,3,4-tetrahydroquinoline nih.gov1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline nih.gov
N1 Bond Angle Sum (°) 350.2347.9
Dihedral Angle (Aromatic Rings) (°) 47.74 (10)N/A

Computational Chemistry and Theoretical Investigations of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Ol Derivatives

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. rsc.org This allows for a deep understanding of reaction pathways and kinetics.

For derivatives of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, quantum chemical calculations can be employed to study various transformations. For instance, in reactions involving the phenolic hydroxyl group, such as etherification or esterification, calculations can determine the most likely mechanism (e.g., SN1 vs. SN2) and the activation energies involved. Similarly, electrophilic aromatic substitution on the benzene (B151609) ring can be modeled to predict the most favorable positions for substitution by analyzing the stability of the sigma complexes.

A theoretical study on the nucleophilic addition of 1,3-diols to cyanoacetylene (B89716) alcohols, conducted using the B3LYP/6-311++G(d,p) method, successfully proposed a detailed reaction mechanism involving the formation of a vinyl carbanion intermediate. researchgate.net This level of theory could be applied to investigate reactions of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol derivatives, providing a theoretical framework to guide synthetic efforts.

Regioselectivity and Stereoselectivity Studies of Functionalization Reactions

The functionalization of the 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol scaffold can lead to a variety of isomers. Computational studies are instrumental in predicting and explaining the regioselectivity and stereoselectivity of these reactions.

Regioselectivity: The presence of both an electron-donating hydroxyl group and an electron-withdrawing tosyl group on the tetrahydroquinoline ring system influences the electron density distribution, thereby directing incoming electrophiles or nucleophiles to specific positions. For example, in electrophilic substitution reactions, the hydroxyl group at the C6 position is a strong activating group and an ortho-, para-director. However, the bulky tosyl group at the N1 position can sterically hinder access to certain positions. Quantum chemical calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions can quantify the reactivity of each atomic site, providing a reliable prediction of regioselectivity.

Stereoselectivity: For reactions that introduce new chiral centers, computational methods can predict the diastereomeric or enantiomeric outcome. This is particularly relevant for reactions at the C2, C3, or C4 positions of the tetrahydroquinoline ring. For instance, in the reduction of a ketone derivative at the C4 position, computational modeling of the attack of a hydride reagent from either face of the carbonyl group can determine the transition state energies, thereby predicting the preferred stereoisomer. A study on the Ugi three-component reaction to synthesize functionalized 1,2,3,4-tetrahydroisoquinolines demonstrated that the inherent chirality of the starting material could control the stereochemical outcome, a phenomenon that can be rationalized through computational modeling. rsc.org

Conformational Analysis and Electronic Structure Studies

The three-dimensional shape and electronic properties of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol derivatives are crucial for their chemical reactivity and biological activity.

Conformational Analysis: The tetrahydroquinoline ring is not planar and can adopt several conformations. X-ray crystallographic studies of the related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566), have shown that the heterocyclic ring adopts a half-chair conformation. nih.govresearchgate.net In this conformation, the molecule has specific bond lengths and angles, as detailed in the table below. The addition of a hydroxyl group at the C6 position is not expected to dramatically alter this fundamental conformation, but it can influence the orientation of the tosyl group and participate in intramolecular hydrogen bonding. Computational conformational searches can identify all low-energy conformers and their relative populations in solution, providing a more dynamic picture of the molecule's structure.

Crystallographic Data for 1-Tosyl-1,2,3,4-tetrahydroquinoline
ParameterValue
Molecular FormulaC16H17NO2S
Molecular Weight287.37
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.2176 (7)
b (Å)8.0468 (6)
c (Å)22.2439 (18)
β (°)98.107 (4)
Volume (Å3)1456.2 (2)

Electronic Structure: The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. For 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, the electron-donating nature of the 6-hydroxyl group and the nitrogen atom of the tetrahydroquinoline ring, combined with the electron-withdrawing nature of the tosyl group, creates a complex electronic environment. Computational methods can provide detailed information on:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation.

In Silico Approaches for Molecular Interaction Prediction

In silico methods are increasingly used to predict how a molecule might interact with biological targets, such as proteins or nucleic acids. mdpi.com This is a crucial step in the early stages of drug discovery.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, a derivative of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol) when bound to a receptor. By scoring the different binding poses, molecular docking can estimate the binding affinity and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. This information can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a set of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol derivatives with known biological activity, QSAR models can be developed using calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A statistically validated QSAR model can then be used to predict the activity of new, untested derivatives, prioritizing the synthesis of the most promising candidates. A QSAR study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives found that descriptors related to the total symmetry and 3D shape of the molecules were important for their cytotoxic activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By aligning a set of active 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol derivatives, a common pharmacophore can be identified. This model can then be used to screen large virtual libraries of compounds to find new molecules with the desired biological activity.

Chemical Transformations and Derivatization Strategies for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Ol and Analogues

Modifications and Reactions at the 6-Hydroxyl Group

The phenolic hydroxyl group at the 6-position of the 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566) scaffold is a key site for chemical modification. Its reactivity is characteristic of a hindered phenol, allowing for a range of transformations such as etherification and esterification. These reactions are fundamental for introducing a variety of functional groups, which can modulate the molecule's physicochemical properties.

One of the primary reactions of the 6-hydroxyl group is its conversion into a tosylate ester. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comyoutube.comyoutube.com The resulting tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.comwikipedia.org This strategy effectively transforms the hydroxyl group into a versatile handle for introducing new functionalities.

Etherification reactions, such as Williamson ether synthesis, can be employed to introduce alkyl or aryl groups. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similarly, esterification can be accomplished through reaction with acyl chlorides or carboxylic anhydrides under basic conditions. A notable method involves the chemoselective tosylation of the alcoholic hydroxyl group of syn-α,β-disubstituted β-hydroxy carboxylic acids by forming O,O-dianions with methyllithium, which could be adapted for the 6-hydroxyl group of the target molecule. rsc.org

Reactions on the Tetrahydroquinoline Ring System of N-Tosylated Derivatives

The tetrahydroquinoline ring system, particularly when the nitrogen is protected with a tosyl group, is amenable to various chemical transformations that allow for the introduction of substituents and structural modifications.

Electrophilic Aromatic Substitution Reactions on Tosylated Tetrahydroquinolines

The benzene (B151609) ring of the 1-Tosyl-1,2,3,4-tetrahydroquinoline system can undergo electrophilic aromatic substitution (EAS) reactions. The N-tosyl group, along with the alkyl portion of the heterocyclic ring, acts as an ortho-, para-directing group. This directing effect is due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the substitution at these positions. organic-chemistry.org

A common EAS reaction is nitration. The nitration of N-protected tetrahydroquinolines has been studied, and the position of nitration is influenced by the nature of the N-protecting group and the reaction conditions. For N-tosylated tetrahydroquinoline, nitration is expected to occur primarily at the 6- and 8-positions, which are para and ortho to the nitrogen atom, respectively. Halogenation reactions, such as bromination and chlorination, using an appropriate electrophilic halogen source and a Lewis acid catalyst, would also be directed to the ortho and para positions. researchgate.netresearchgate.net

The table below summarizes typical electrophilic aromatic substitution reactions.

Table 1: Electrophilic Aromatic Substitution Reactions
Reaction Reagent Catalyst Electrophile Product
Nitration HNO₃ H₂SO₄ NO₂⁺ Nitro-substituted tetrahydroquinoline
Bromination Br₂ FeBr₃ Br⁺ Bromo-substituted tetrahydroquinoline
Chlorination Cl₂ AlCl₃ Cl⁺ Chloro-substituted tetrahydroquinoline

Ring Expansion Reactions of Tosylated Tetrahydroquinolines

Ring expansion reactions offer a pathway to novel heterocyclic systems. While direct ring expansion of N-tosylated tetrahydroquinolines to tetrahydrobenzazepines is not extensively documented, analogous transformations in similar systems suggest its feasibility. For instance, the ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines has been reported, proceeding through the in-situ formation of nitrogen ylides. nih.gov This suggests that a similar strategy, perhaps involving the generation of a suitable ylide from the tetrahydroquinoline nitrogen, could lead to a seven-membered ring.

Another related transformation is the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, which occurs via a rsc.orgfiu.edu-sigmatropic rearrangement of nitrile-stabilized ammonium (B1175870) ylides. The synthesis of tetrahydrobenzazepine derivatives has also been achieved through various other synthetic routes, indicating the interest in this larger ring system. researchgate.net

Functionalization at Other Ring Positions (e.g., 3-substitutions, 4-substitutions)

The saturated portion of the tetrahydroquinoline ring can also be functionalized. The introduction of substituents at the C3 and C4 positions can lead to a diverse range of analogs.

For instance, 3-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized through an unexpected intramolecular Friedel-Crafts cyclization during the tosylation of N,N-dibenzyl-α-aminols. rsc.org This suggests that appropriate precursors derived from 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol could undergo similar cyclizations to introduce substituents at the C3 position. The synthesis of 3-substituted tetrahydroisoquinoline analogues has been explored to probe the active site of phenylethanolamine N-methyltransferase, highlighting the importance of this position for biological activity. researchgate.net

Functionalization at the C4 position has also been achieved. For example, a base-mediated denitrative C3-alkylation of quinoxaline (B1680401) derivatives has been developed, which could potentially be adapted for the C4 position of the tetrahydroquinoline ring.

Transformations Involving the N-Tosyl Group (e.g., deprotection, re-functionalization)

The N-tosyl group is a robust protecting group for the nitrogen atom of the tetrahydroquinoline ring. wikipedia.org Its removal (deprotection) is a crucial step in many synthetic sequences, and it can also be involved in further transformations.

A variety of methods are available for the cleavage of the N-S bond of the tosylamide. Reductive methods are common, including the use of sodium naphthalenide, which efficiently cleaves tosyl groups from both alcohols and amines. Another effective reagent is samarium(II) iodide (SmI₂).

Acidic conditions can also be employed for deprotection. For example, refluxing with HBr and acetic acid is a classic method. More modern approaches utilize cesium carbonate in a mixed solvent system of THF-MeOH, which has been shown to be a mild and efficient method for the detosylation of a wide range of indoles, azaindoles, and imidazoles, and could be applicable to N-tosylated tetrahydroquinolines. fiu.edu

The table below provides a summary of common N-tosyl deprotection methods.

Table 2: N-Tosyl Group Deprotection Methods
Method Reagents Conditions Reference
Reductive Cleavage Sodium Naphthalenide THF, low temperature
Reductive Cleavage Samarium(II) Iodide (SmI₂) Amine/Water
Acidic Cleavage HBr, Acetic Acid Reflux wikipedia.org
Basic Cleavage Cesium Carbonate THF/MeOH fiu.edu

Beyond deprotection, the N-tosyl group can act as a directing group in certain reactions and can be replaced in re-functionalization strategies. For example, in some contexts, the tosyl group can be displaced by strong nucleophiles.

Applications and Potential in Medicinal Chemistry Research for the Tetrahydroquinoline Scaffold

Role of Tetrahydroquinolines as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular structure that can bind to multiple, diverse biological targets, serving as a foundation for designing a wide range of active compounds. researchgate.netnih.gov The quinoline (B57606) and isoquinoline (B145761) skeletons are considered privileged structures due to their presence in numerous marketed drugs and their ability to be readily modified to interact with various biological pathways. researchgate.netnih.gov These bicyclic heterocycles are recognized for their therapeutic potential and accessibility for designing new drugs. researchgate.netrsc.org

The tetrahydroquinoline scaffold, as a reduced form of quinoline, retains this privileged status. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of substituents, enabling targeted interactions with enzymes and receptors. This structural versatility makes the THQ scaffold a valuable starting point for developing novel molecules with improved therapeutic properties and profound pharmacological effects. nih.gov Researchers focus on this scaffold to design and develop new active molecules for a variety of diseases. nih.gov

Utilization as Key Synthetic Intermediates for Biologically Active Compounds

The synthesis of complex, biologically active molecules often relies on the use of versatile intermediates that can be readily modified. The tetrahydroquinoline core is a prime example of such a synthetic building block. The synthesis of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), and its subsequent derivatization are crucial steps in creating novel therapeutic candidates.

For instance, the synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566) is achieved by reacting 1,2,3,4-tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride in the presence of a base like triethylamine. nih.gov This process attaches a tosyl group to the nitrogen atom, which can serve as a protecting group or a functional handle for further reactions.

To achieve substitution on the benzene (B151609) ring portion of the scaffold, such as the 6-hydroxyl group in the title compound, specific synthetic strategies are employed. Direct nitration of the tetrahydroquinoline ring is a key method. researchgate.net A thorough investigation into the nitration of THQ and its N-protected derivatives has been conducted to control the position of the incoming nitro group. researchgate.net Achieving regioselective nitration at the 6-position is critical. researchgate.net This 6-nitro intermediate can then be converted to a 6-amino group via reduction, which can subsequently be transformed into a 6-hydroxyl group through a diazotization-hydrolysis sequence, ultimately leading to compounds like 1,2,3,4-tetrahydroquinolin-6-ol (B134114). nih.gov This multi-step process highlights the utility of the THQ scaffold as a key intermediate that allows for the systematic construction of targeted molecules.

Investigation of Biological Activities of Tetrahydroquinoline Derivatives (without specific dosage/safety data)

The tetrahydroquinoline scaffold is the foundation for a multitude of derivatives that have been investigated for a wide array of biological activities. These studies explore how different functional groups attached to the core structure influence its interaction with biological targets.

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. researchgate.net Tetrahydroquinoline derivatives have emerged as a promising class of compounds in this area. Research has shown that THQ derivatives possess a broad spectrum of activities. nih.gov

Studies have focused on designing amphiphilic tetrahydroquinoline derivatives that can act as membrane-targeting antimicrobials. researchgate.net Two lead compounds, featuring a THQ core with attached hydrophobic alkyl chains and a cationic guanidine (B92328) moiety, demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net These compounds appear to kill microbes rapidly by disrupting their cell membranes, a mechanism that may help in avoiding the development of drug resistance. researchgate.net Other research has explored new 2-alkyl(tetrahydroquinolin-4-yl) formamides, with some showing significant activity against P. aeruginosa. researchgate.net Furthermore, tetrandrine (B1684364) derivatives, which contain a tetrahydroisoquinoline moiety, have shown high activity against S. aureus, potentially by damaging the bacterial membrane and interfering with cell wall biosynthesis. acs.org

Inflammation is a key process in numerous diseases, making the search for new anti-inflammatory drugs a priority. capes.gov.br Derivatives of the tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) scaffold have shown potential in this area. nih.gov Chiral tetrahydroquinoline derivatives have been prepared and identified as potent anti-hyperalgesic agents in animal models of sustained inflammation and chronic pain. nih.gov

Research into isoquinoline alkaloids has revealed that many, such as cepharanthine (B1668398) and berberine, possess anti-inflammatory effects. nih.gov This has spurred the development of novel synthetic isoquinoline derivatives with the goal of identifying new analgesic and anti-inflammatory agents. nih.gov The hybridization of different pharmacophores onto the THQ scaffold is a common strategy aimed at creating new molecules with enhanced anti-inflammatory activity.

The tetrahydroquinoline scaffold is a prominent feature in the design of anticancer agents. researchgate.neteurekaselect.com Both naturally occurring and synthetic THQ and THIQ derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. researchgate.neteurekaselect.com These compounds can act through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, DNA fragmentation, and cell cycle arrest. researchgate.neteurekaselect.com

Several research approaches have been explored:

Targeting Cell Proliferation: Novel tetrahydroquinolinone derivatives have been synthesized and shown to inhibit the growth and proliferation of colorectal cancer cells by inducing cellular stress through the generation of reactive oxygen species (ROS). researchgate.net One such derivative suppressed colony formation and migration of HCT-116 cells. researchgate.net

Inducing Apoptosis: Another study found that a tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase in lung cancer cells, leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov

Enzyme Inhibition: Lysine-specific demethylase 1 (LSD1) is a significant target in cancer research, and THQ derivatives have been designed as inhibitors of this enzyme. mdpi.com Similarly, the mTOR pathway is crucial for cell growth, and THQ has been identified as an efficient scaffold for developing mTOR inhibitors for the treatment of lung cancer. tandfonline.com

Overcoming Multidrug Resistance: The failure of chemotherapy is often due to multidrug resistance (MDR), which can be caused by the overexpression of ABC transporters. nih.gov Tetrahydroisoquinoline derivatives like tariquidar (B1662512) and elacridar (B1662867) are known to be potent MDR reversers, and extensive research has been conducted to synthesize analogs with optimized properties. nih.gov

Tetrahydroisoquinoline (THIQ) derivatives are of significant interest in neuroscience due to their structural similarity to known neurotoxins and their presence as endogenous compounds in the mammalian brain. nih.govnih.gov This has led to extensive research into their potential roles in both causing and treating neurodegenerative diseases like Parkinson's disease. nih.govcapes.gov.br

While some THIQ derivatives are studied for their potential neurotoxicity, others are investigated for neuroprotective effects. nih.govexlibrisgroup.com For example, while 1-benzyl-TIQ can induce parkinsonism-like symptoms in animal models, another derivative, 1-methyl-TIQ, has been shown to prevent the behavioral abnormalities induced by neurotoxins. nih.gov This dual role suggests that the THQ/THIQ scaffold can be modulated to either elicit or block specific neurological effects. Research has also explored hybrid compounds, such as those combining quercetin (B1663063) with a THIQ moiety, which have demonstrated potential neuroprotective and anti-Alzheimer properties. mdpi.com The study of these compounds contributes to the development of new therapeutic agents for treating neurodegenerative disorders. nih.gov

Enzyme Inhibition and Receptor Binding Studies for Tetrahydroquinoline Scaffolds

The versatile structure of the tetrahydroquinoline scaffold allows for its interaction with a variety of biological targets, including enzymes and receptors. This has led to the investigation of THQ derivatives as potential therapeutic agents for a range of diseases.

Enzyme Inhibition:

Tetrahydroquinoline derivatives have shown promise as inhibitors of several key enzymes. A significant area of research is their activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govhkust.edu.hk Several studies have reported the synthesis of tetrahydroquinoline derivatives and their evaluation as cholinesterase inhibitors, with some compounds exhibiting moderate to good inhibitory activity. researchgate.netnih.govmdpi.com For instance, certain tetrahydroquinoline-isoxazole hybrids have demonstrated potent and selective inhibition of AChE. mdpi.com

Beyond cholinesterases, tetrahydroquinoline derivatives have been explored as inhibitors of other enzymes implicated in disease. For example, some analogues have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy, and lysine-specific demethylase 1 (LSD1), another anticancer target. mdpi.commdpi.com The substitution pattern on the tetrahydroquinoline ring plays a crucial role in determining the inhibitory potency and selectivity. mdpi.com

Receptor Binding:

The tetrahydroquinoline scaffold has also been utilized to develop ligands for various receptors. For example, a series of tetrahydroquinoline-derived compounds were identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor involved in allergic inflammation. nih.gov Additionally, tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, have been investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The ability of these compounds to bind with high affinity and selectivity to specific receptors makes them attractive candidates for the development of new drugs targeting the central nervous system and inflammatory diseases.

Table 2: Examples of Enzyme and Receptor Targets for Tetrahydroquinoline Scaffolds

Target Class Specific Target Therapeutic Relevance Example Finding
Enzymes Acetylcholinesterase (AChE)Alzheimer's Disease nih.govhkust.edu.hkTetrahydroquinoline-isoxazole hybrids show potent AChE inhibition. mdpi.com
Butyrylcholinesterase (BChE)Alzheimer's Disease nih.govSome THQ derivatives exhibit dual inhibition of AChE and BChE. nih.gov
Cyclin-Dependent Kinase 9 (CDK9)Cancer mdpi.comSubstituted quinazolinones based on the THQ scaffold act as CDK9 inhibitors. mdpi.com
Lysine-Specific Demethylase 1 (LSD1)Cancer mdpi.comTetrahydroquinoline derivatives have been studied as LSD1 inhibitors. mdpi.com
Receptors CRTH2 ReceptorAllergic Inflammation nih.govTetrahydroquinoline derivatives discovered as potent and orally bioavailable CRTH2 antagonists. nih.gov
Serotonin 5-HT6 ReceptorAlzheimer's Disease mdpi.comTriazine derivatives with a tetrahydroquinoline-like core show high affinity for the 5-HT6 receptor. mdpi.com

Structure-Activity Relationship (SAR) Studies for Tetrahydroquinoline Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of bioactive compounds. For the tetrahydroquinoline scaffold, SAR studies have provided valuable insights into how different substituents and their positions on the ring system influence biological activity.

For instance, in the context of anticancer activity, the nature and position of substituents on the tetrahydroquinoline ring have been shown to be critical. nih.govnih.gov Studies on various substituted tetrahydroquinolines have revealed that the presence of certain groups, such as aryl moieties at specific positions, can significantly enhance cytotoxic activity against cancer cell lines. nih.gov

In the development of enzyme inhibitors, SAR studies have guided the modification of the tetrahydroquinoline scaffold to improve potency and selectivity. For example, in the design of cholinesterase inhibitors, the length and nature of the linker connecting the tetrahydroquinoline core to other pharmacophoric groups have been shown to significantly impact inhibitory activity. nih.gov Similarly, for CDK9 inhibitors, the substitution pattern at position 2 of the quinazoline (B50416) ring (a related scaffold) was found to be a key determinant of inhibitory potency. mdpi.com

Regarding receptor binding, SAR studies have been instrumental in developing selective ligands. For example, in the development of CRTH2 antagonists, optimization of the substituents on the tetrahydroquinoline ring led to compounds with improved potency and pharmacokinetic properties. nih.gov Likewise, for 5-HT6 receptor ligands, modifications to the phenyl ring and the linker attached to the core structure were shown to have a profound effect on receptor affinity. mdpi.com

The presence of a tosyl group on the nitrogen atom of the tetrahydroquinoline ring, as in 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol , introduces a bulky and electron-withdrawing substituent. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. nih.gov The tosyl group may also influence the conformation of the tetrahydroquinoline ring system.

Table 3: General Structure-Activity Relationship (SAR) Insights for Tetrahydroquinoline Analogues

Activity Key Structural Features Influencing Activity General Trends
Antioxidant Presence and position of hydroxyl groups. mdpi.comA hydroxyl group at the 6-position is generally associated with significant antioxidant activity. mdpi.com
Enzyme Inhibition (e.g., Cholinesterases) Nature and position of substituents on the aromatic ring; linker length and type for hybrid molecules. nih.govmdpi.comSpecific substitutions can lead to enhanced potency and selectivity for the target enzyme. mdpi.com
Receptor Binding (e.g., 5-HT6) Substituents on the phenyl ring and the nature of the linker. mdpi.comModifications can fine-tune receptor affinity and selectivity. mdpi.com
Anticancer Position and nature of aryl and other substituents on the tetrahydroquinoline core. nih.govnih.govSpecific substitution patterns can lead to increased cytotoxicity against cancer cells. nih.gov

Catalytic Applications of Tetrahydroquinoline Derivatives in Organic Synthesis

Chiral Tetrahydroquinoline Derivatives as Ligands in Asymmetric Catalysis

There is no available research in the reviewed scientific literature that describes the synthesis or application of chiral derivatives of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol as ligands in asymmetric catalysis. While the development of chiral ligands based on the tetrahydroquinoline scaffold is an active area of research, with various derivatives being explored for their potential to induce enantioselectivity in a range of chemical transformations, no studies have specifically reported on the use of the title compound for this purpose.

Investigations in Asymmetric Transfer Hydrogenation

Similarly, a thorough search of published studies has found no investigations into the use of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol or its derivatives in asymmetric transfer hydrogenation reactions. Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols and amines, and often employs chiral ligands to control the stereochemical outcome. However, the potential of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol as a ligand or catalyst in this context has not been reported in the scientific literature to date.

Future Directions and Emerging Research Avenues for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Ol

The scaffold of 1,2,3,4-tetrahydroquinoline (B108954) is a significant structural motif found in numerous biologically active compounds and pharmaceutical agents. nih.gov The specific compound, 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol, with its unique substitution pattern, presents a compelling case for further investigation. The following sections outline key areas of future research that could unlock its full potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.